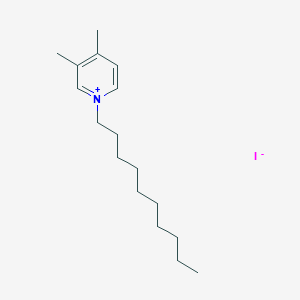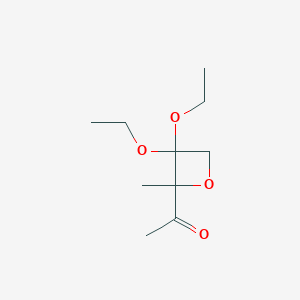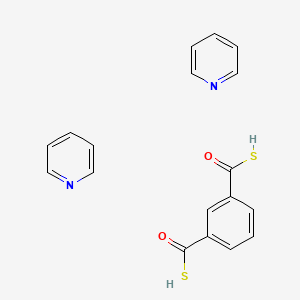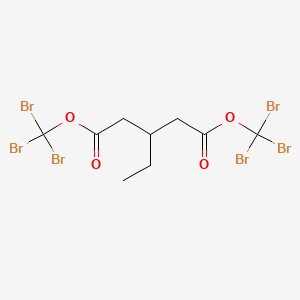
1-Decyl-3,4-dimethylpyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decyl-3,4-dimethylpyridin-1-ium iodide is an organic compound with the molecular formula C17H30IN. It belongs to the class of quaternary ammonium salts, which are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its pyridinium core, substituted with decyl and dimethyl groups, and an iodide counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Decyl-3,4-dimethylpyridin-1-ium iodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 3,4-dimethylpyridine with decyl iodide in an appropriate solvent, such as acetonitrile or ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Decyl-3,4-dimethylpyridin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, such as chloride or bromide, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium chloride or sodium bromide in polar solvents.
Oxidation: Hydrogen peroxide or peracids in aqueous or organic solvents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Formation of 1-decyl-3,4-dimethylpyridin-1-ium chloride or bromide.
Oxidation: Formation of 1-decyl-3,4-dimethylpyridin-1-ium N-oxide.
Reduction: Formation of 1-decyl-3,4-dimethyl-1,2-dihydropyridine.
Scientific Research Applications
1-Decyl-3,4-dimethylpyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential antimicrobial properties and its role in drug delivery systems.
Industry: Utilized in the formulation of surfactants and detergents due to its surface-active properties.
Mechanism of Action
The mechanism of action of 1-decyl-3,4-dimethylpyridin-1-ium iodide is primarily based on its ability to interact with biological membranes. The decyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications. Additionally, the pyridinium core can interact with various molecular targets, influencing cellular processes and pathways.
Comparison with Similar Compounds
- 1,4-Dimethylpyridinium iodide
- 1-Decyl-4-methylpyridinium iodide
- 1-Decyl-3-methylpyridinium iodide
Comparison: 1-Decyl-3,4-dimethylpyridin-1-ium iodide is unique due to the presence of both decyl and dimethyl substituents on the pyridinium ring. This combination enhances its amphiphilic nature, making it more effective in disrupting biological membranes compared to its analogs. The presence of the decyl chain also increases its hydrophobic interactions, which can be advantageous in certain applications, such as drug delivery and surfactant formulations.
Properties
CAS No. |
88477-44-5 |
|---|---|
Molecular Formula |
C17H30IN |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
1-decyl-3,4-dimethylpyridin-1-ium;iodide |
InChI |
InChI=1S/C17H30N.HI/c1-4-5-6-7-8-9-10-11-13-18-14-12-16(2)17(3)15-18;/h12,14-15H,4-11,13H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
JXETVAQATFMSPR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+]1=CC(=C(C=C1)C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methoxy-4-({[(4-methoxyphenyl)selanyl]methyl}tellanyl)benzene](/img/structure/B14391833.png)

![5-[(2-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione](/img/structure/B14391839.png)
![Methyl 2-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14391849.png)
![5-[4-(4-Methoxyphenyl)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14391850.png)

![3-[(Dimethylamino)methylidene]-5,6-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14391857.png)


![[3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B14391884.png)
![3,3'-Disulfanediylbis{3'-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1'-biphenyl}](/img/structure/B14391887.png)
![N-Butyl-N-[(3,4-dichlorophenyl)methyl]-N'-(2,4-dimethylphenyl)urea](/img/structure/B14391892.png)

![7-Methoxy-2-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14391905.png)
